Cyclohexene, 3-(2-propynyloxy)-
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Overview
Description
Cyclohexene, 3-(2-propynyloxy)- is an organic compound with the molecular formula C9H12O. It is a derivative of cyclohexene, where a propynyloxy group is attached to the third carbon of the cyclohexene ring. This compound is characterized by its unique structure, which includes a six-membered cyclohexene ring and a propynyloxy substituent, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the propynyloxy group on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 3-(2-propynyloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propynyloxy group to an allyloxy group.
Substitution: Nucleophilic substitution reactions can replace the propynyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Allyloxy derivatives.
Substitution: Various substituted cyclohexenes.
Scientific Research Applications
Cyclohexene, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexene, 3-(2-propynyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 3-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyloxy group.
Cyclohexene, 3-(2-butynyloxy)-: Contains a butynyloxy group, differing in the length of the alkyne chain.
Uniqueness
Cyclohexene, 3-(2-propynyloxy)- is unique due to its specific propynyloxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications and research studies.
Properties
CAS No. |
104526-37-6 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-prop-2-ynoxycyclohexene |
InChI |
InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h1,4,6,9H,3,5,7-8H2 |
InChI Key |
CWXGQPOAIWXAQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCCC=C1 |
Origin of Product |
United States |
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